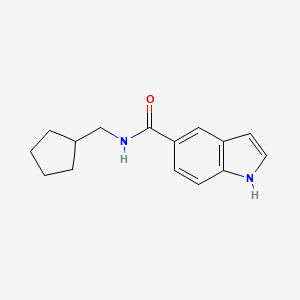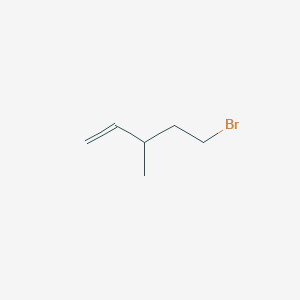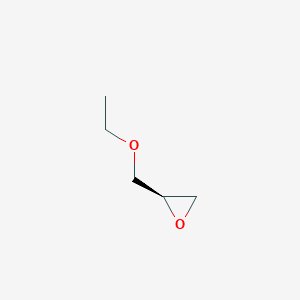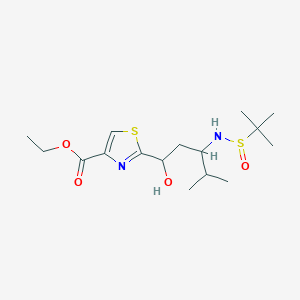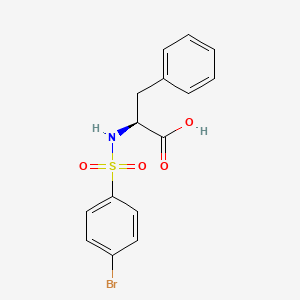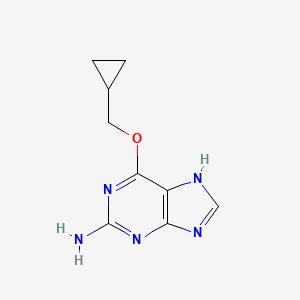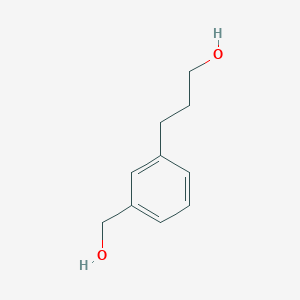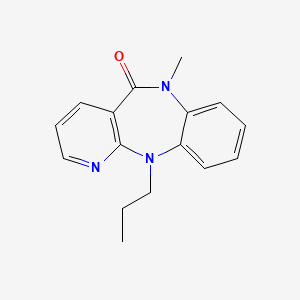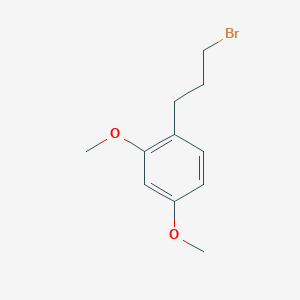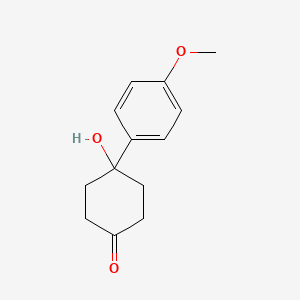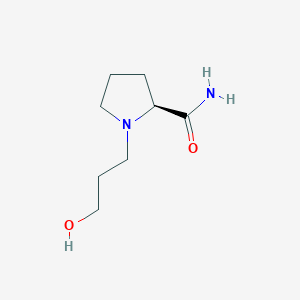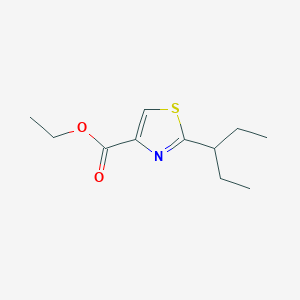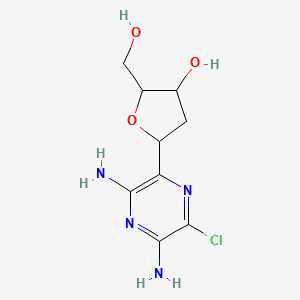![molecular formula C17H14IN3O3 B8657757 ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B8657757.png)
ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate
Vue d'ensemble
Description
ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of an ethyl ester group, an iodophenyl moiety, and a pyridazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of N-(4-iodophenyl)-β-alanine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyridazine ring system . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The iodophenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate can be compared with other pyridazine derivatives:
Ethyl 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate: Similar structure but with a chlorophenyl group instead of an iodophenyl group.
Ethyl 1-(4-bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate: Contains a bromophenyl group, which affects its reactivity and biological activity.
The uniqueness of this compound lies in the presence of the iodophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C17H14IN3O3 |
|---|---|
Poids moléculaire |
435.22 g/mol |
Nom IUPAC |
ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate |
InChI |
InChI=1S/C17H14IN3O3/c1-2-24-17(23)14-15(22)13-4-3-9-19-16(13)21(20-14)10-11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3 |
Clé InChI |
NSKOSLWHYXMWMZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C2=C(C1=O)C=CC=N2)CC3=CC=C(C=C3)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

